Methyl 4-acetamido-2,6-difluorobenzoate

Description

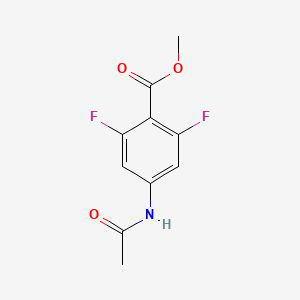

Methyl 4-acetamido-2,6-difluorobenzoate is a fluorinated aromatic ester with an acetamido substituent at the para position relative to the ester group. This compound is structurally characterized by two fluorine atoms at the 2- and 6-positions of the benzene ring, a methyl ester at the 1-position, and an acetamido group (NHCOCH₃) at the 4-position.

Properties

IUPAC Name |

methyl 4-acetamido-2,6-difluorobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F2NO3/c1-5(14)13-6-3-7(11)9(8(12)4-6)10(15)16-2/h3-4H,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKWXTHWYOLNOER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=C(C(=C1)F)C(=O)OC)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-acetamido-2,6-difluorobenzoate can be synthesized through a multi-step process. One common method involves the esterification of 4-acetamido-2,6-difluorobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, is crucial to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-acetamido-2,6-difluorobenzoate undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atoms can be replaced by other substituents through nucleophilic aromatic substitution.

Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Reduction: The acetamido group can be reduced to an amine under appropriate conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Major Products

Substitution: Various substituted benzoates depending on the nucleophile used.

Hydrolysis: 4-acetamido-2,6-difluorobenzoic acid.

Reduction: 4-amino-2,6-difluorobenzoate derivatives.

Scientific Research Applications

Methyl 4-acetamido-2,6-difluorobenzoate has several applications in scientific research:

Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

Materials Science: Used in the development of novel materials with unique properties, such as enhanced thermal stability or specific electronic characteristics.

Biological Studies: Employed in the study of enzyme inhibition and protein-ligand interactions.

Industrial Chemistry: Utilized in the synthesis of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 4-acetamido-2,6-difluorobenzoate depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. The presence of fluorine atoms can enhance binding affinity and selectivity due to their electronegativity and ability to form strong hydrogen bonds.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

The compound is compared below with structurally related esters, focusing on substituents, molecular properties, and applications.

*Calculated molecular weight based on substituent replacement in the bromo analog.

Physicochemical and Functional Differences

- Substituent Effects: Electron-Withdrawing Groups: The acetamido group in this compound introduces both electron-withdrawing (amide) and hydrogen-bonding capabilities, contrasting with the bromo group in its analog, which is primarily a leaving group for nucleophilic substitution or cross-coupling . Fluorine vs. Other Halogens: The 2,6-difluoro substitution enhances lipophilicity and metabolic stability compared to non-fluorinated analogs. Bromine, while also electron-withdrawing, increases molecular weight and reactivity in metal-catalyzed reactions .

Purity and Commercial Availability :

Biological Activity :

- Pesticide Derivatives : Compounds like metsulfuron methyl ester (a sulfonylurea herbicide) rely on triazine and sulfonyl groups for herbicidal activity via acetolactate synthase inhibition. The acetamido-fluorobenzoate lacks these motifs, implying divergent applications (e.g., medicinal chemistry over agrochemicals) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.